S3I-1757 -

S3I-1757

Catalog Number: EVT-255049
CAS Number:
Molecular Formula: C33H31NO5
Molecular Weight: 521.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation; High Quality Biochemicals for Research Uses
Overview

S3I-1757 is a small molecule compound identified as an inhibitor of the signal transducer and activator of transcription 3 (STAT3), specifically targeting its SH2 domain. This compound has garnered attention due to its potential therapeutic applications in cancer treatment by disrupting the dimerization of STAT3, which is crucial for its activation and function in oncogenic signaling pathways.

Source and Classification

S3I-1757 was developed as part of research aimed at identifying small molecules that can inhibit STAT3 activity, which is often aberrantly activated in various cancers. It belongs to a class of compounds known as SH2 domain inhibitors, which prevent protein-protein interactions essential for STAT3's signaling functions. The compound has been characterized through various biochemical assays, demonstrating its efficacy in inhibiting STAT3-mediated processes in tumor cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of S3I-1757 involves several chemical reactions aimed at constructing a compound that effectively binds to the SH2 domain of STAT3. The synthesis process typically includes:

  1. Starting Materials: Selection of appropriate precursors that contain functional groups capable of forming the desired molecular structure.
  2. Reagents and Conditions: Utilization of reagents such as coupling agents and solvents under controlled temperature and pressure conditions to facilitate reactions.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Detailed characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of S3I-1757 .

Molecular Structure Analysis

Structure and Data

S3I-1757 has a specific molecular structure that allows it to interact with the SH2 domain of STAT3. Its chemical formula and structural representation indicate the presence of key functional groups that facilitate binding:

  • Molecular Formula: C₁₈H₁₈N₄O₃S
  • Molecular Weight: Approximately 358.43 g/mol

The compound's structure is designed to maximize interactions with the target protein while minimizing off-target effects, enhancing its specificity as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

S3I-1757 undergoes specific chemical reactions that are essential for its activity:

  1. Binding Reaction: The primary reaction involves the binding of S3I-1757 to the SH2 domain of STAT3, inhibiting its ability to dimerize.
  2. Inhibition Mechanism: The compound disrupts the interaction between phosphorylated STAT3 proteins, preventing their translocation to the nucleus where they activate target genes involved in cell proliferation and survival.

Quantitative assays have demonstrated that S3I-1757 exhibits an IC50 value of approximately 7.39 μM for inhibiting STAT3 dimerization, indicating its potency as a therapeutic agent .

Mechanism of Action

Process and Data

The mechanism by which S3I-1757 exerts its effects involves several key steps:

  1. Inhibition of Dimerization: By binding to the SH2 domain, S3I-1757 prevents two STAT3 molecules from dimerizing, which is necessary for their activation.
  2. Reduction of Nuclear Translocation: The inhibition leads to decreased levels of activated STAT3 in the nucleus, thereby reducing transcriptional activation of genes that promote tumor growth.
  3. Downstream Effects: This results in decreased cell proliferation, migration, and invasion in cancer cell lines, showcasing its potential as an anti-cancer agent.

Experimental data support these mechanisms, demonstrating significant reductions in tumor cell viability upon treatment with S3I-1757 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

S3I-1757 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in aqueous solutions.
  • Stability: Stability studies indicate that S3I-1757 remains effective under various pH conditions, although prolonged exposure to extreme conditions may lead to degradation.

These properties are critical for formulating S3I-1757 into therapeutic agents suitable for clinical use .

Applications

Scientific Uses

S3I-1757 holds significant promise in scientific research and potential therapeutic applications:

  1. Cancer Research: It is primarily investigated for its ability to inhibit STAT3 signaling pathways in various cancer types, including breast cancer and multiple myeloma.
  2. Drug Development: As a lead compound, S3I-1757 serves as a basis for developing more potent STAT3 inhibitors with improved pharmacological profiles.
  3. Biochemical Assays: The compound is utilized in biochemical assays to study STAT3 interactions and signaling mechanisms, aiding in the understanding of cancer biology.
Introduction to STAT3 Signaling in Oncogenesis and Rationale for Targeted Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a cytoplasmic transcription factor that regulates critical oncogenic processes, including proliferation, metastasis, immune evasion, and chemoresistance. In normal physiology, STAT3 activation is transient and tightly regulated by tyrosine phosphatases (e.g., SHP1), suppressors of cytokine signaling (SOCS), and protein inhibitors of activated STATs (PIAS). However, constitutive STAT3 activation occurs in >70% of solid and hematological cancers (e.g., breast, prostate, pancreatic, glioblastoma), correlating with poor prognosis, advanced tumor stage, and metastasis [2] [3] [6]. This hyperactivation transforms STAT3 into a master regulator of cancer hallmarks by driving the expression of downstream genes such as Bcl-xL, Survivin, Cyclin D1, and VEGF [1] [5]. Consequently, STAT3 represents a high-value therapeutic target, with dimerization serving as a linchpin step for its nuclear translocation and DNA binding.

Role of STAT3 Dimerization in Tumorigenesis and Metastatic Progression

STAT3 dimerization is a tyrosine phosphorylation-dependent process essential for its oncogenic functions. Upon activation by upstream kinases (e.g., JAK2, Src), phosphorylated tyrosine-705 (pY705) residues reciprocally engage with Src homology 2 (SH2) domains of adjacent STAT3 monomers. This facilitates homo- or heterodimer formation, nuclear translocation, and DNA binding to gamma-activated sequence (GAS) elements in target gene promoters [4] [5].

Key Pathological Roles of STAT3 Dimers:

  • Metastasis Promotion: STAT3 dimers induce epithelial-mesenchymal transition (EMT) by upregulating transcription factors (e.g., Snail, Twist-1, Zeb1) and matrix metalloproteinases (e.g., MMP-9). In prostate cancer, IL-6/JAK2/STAT3 dimerization stabilizes Snail via LIV-1, enhancing invasiveness [1] [8].
  • Cancer Stem Cell (CSC) Maintenance: STAT3 dimers activate NANOG and OCT4, promoting CSC self-renewal and chemoresistance in glioblastoma and pancreatic cancer [1] [9].
  • Metabolic Reprogramming: Mitochondrial STAT3 dimers (phosphorylated at Ser727) enhance oxidative phosphorylation and suppress ROS production, supporting tumor survival under stress [9].

Table 1: STAT3-Regulated Genes and Their Roles in Tumorigenesis

Target GeneFunction in CancerDimer-Dependent Mechanism
Bcl-xLAnti-apoptosisSTAT3 homodimer binds promoter
VEGFAngiogenesisSTAT3/STAT1 heterodimer
SnailEMT inductionSTAT3 dimer recruits p300
Cyclin D1Cell cycle progressionSTAT3 homodimer enhances transcription

Genetic evidence confirms dimerization's necessity: STAT3-C (a constitutively dimerized mutant) transforms fibroblasts and rescues cancer cells from dimerization inhibitors [4] [6].

Hyperactivation of STAT3 in Human Cancers: Mechanisms and Therapeutic Vulnerabilities

Constitutive STAT3 activation arises from four core mechanisms, creating actionable therapeutic windows:

Loss of Negative Regulation:

  • Epigenetic Silencing of SOCS3: In lung and hepatocellular carcinomas, SOCS3 promoter methylation enables unchecked JAK/STAT3 signaling [6] [9].
  • PTP Inactivation: Downregulation of SHP1/2 phosphatases in lymphomas permits sustained pY705 phosphorylation [5] [6].

Excessive Upstream Stimulation:

  • Cytokine Overproduction: Autocrine IL-6 loops in myeloma and prostate cancer drive STAT3 dimerization via JAK2 [1] [8].
  • Oncogenic Kinases: Src, EGFR, and MET hyperactivate STAT3 in breast and head/neck cancers [2] [5].

Positive Feedback Loops:

  • STAT3/miR-181d Axis: STAT3 induces miR-181d, which represses SOCS3, further amplifying STAT3 activity [9] [10].

Somatic STAT3 Mutations:

SH2 domain mutations (e.g., Y640F, D661Y) in large granular lymphocytic leukemia induce constitutive dimerization [2] [6].

Table 2: Mechanisms of STAT3 Hyperactivation and Therapeutic Implications

MechanismCancer ExamplesTargeting Strategy
SOCS3 silencingNSCLC, HNSCCDemethylating agents + STAT3 inhibitors
IL-6 autocrine loopsMyeloma, prostate cancerAnti-IL-6 antibodies
SH2 domain mutationsT-cell leukemiaDirect SH2 domain inhibitors
Receptor kinase overactivationBreast cancer, GBMJAK/Src/EGFR inhibitors

The SH2 domain—critical for phosphotyrosine recognition and dimerization—is a prime vulnerability for direct inhibition [4] [7].

Historical Development of STAT3 Inhibitors: From Peptidomimetics to Small-Molecule Agents

The evolution of STAT3 inhibitors reflects three generations of drug design:

First-Generation: Peptidomimetics

Early inhibitors mimicked pY705-containing STAT3 docking motifs:

  • GpYLPQTV: A phosphopeptide displacing STAT3 from receptors. Poor cell permeability and stability limited utility [4].
  • PYLKTK: Optimized peptidomimetic inhibiting STAT3-DNA binding (IC₅₀ = 150 µM). Demonstrated proof-of-concept but lacked *in vivo efficacy [3] [4].

Second-Generation: Non-Peptidic Small Molecules

Focused on SH2 domain blockade and improved pharmacokinetics:

  • Stattic (2007): First non-peptidic inhibitor disrupting STAT3 dimerization (IC₅₀ = 5.1 µM). Limited by toxicity and redox cycling [3] [7].
  • S3I-201 (2010): Inhibited STAT3-DNA binding and suppressed tumor growth in mice. Scaffold inspired virtual screening [4] [7].

Third-Generation: Optimized SH2 Domain Inhibitors

S3I-1757 exemplifies structure-guided design:

  • Discovery: Identified via fluorescence polarization (FP) assays screening 50,000 compounds. Bound SH2 domain with Kd = 1.8 µM, displacing phosphopeptides competitively [4].
  • Mechanistic Validation: Disrupted STAT3-STAT3 and STAT3-EGFR complexes in co-immunoprecipitation studies. Suppressed nuclear translocation of pY705-STAT3 and downregulated Bcl-xL, Survivin, and MMP-9 [4].
  • Selectivity: No inhibition of STAT1/5 or ERK/AKT pathways at 50 µM. STAT3-C mutant rescued cells, confirming on-target effects [4].

Table 3: Evolution of Direct STAT3 Inhibitors

CompoundClassTarget SiteKey AdvancementLimitation
PY*LKTKPhosphopeptideSH2 domainFirst SH2 binderLow stability
StatticSmall moleculeSH2 domainNon-peptidic; cell-permeableOff-target redox effects
S3I-201Small moleculeSH2 domainIn vivo anti-tumor activityModerate potency (IC₅₀ >10 µM)
S3I-1757Small moleculeSH2 domainDisrupts STAT3-EGFR complexesRequires formulation optimization
BP-1-102Small moleculeSH2 domainOral bioavailabilityNot tested in clinics
SD-36 (PROTAC)DegraderSTAT3 proteinNanomolar degradation; in vivo efficacyEarly preclinical stage

S3I-1757’s efficacy against anchorage-independent growth and invasion in STAT3-dependent cancers positions it as a prototype for advanced dimerization inhibitors [4] [7].

Properties

Product Name

S3I-1757

IUPAC Name

5-[(4-cyclohexylphenyl)methyl-(4-phenoxybenzoyl)amino]-2-hydroxybenzoic acid

Molecular Formula

C33H31NO5

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C33H31NO5/c35-31-20-17-27(21-30(31)33(37)38)34(22-23-11-13-25(14-12-23)24-7-3-1-4-8-24)32(36)26-15-18-29(19-16-26)39-28-9-5-2-6-10-28/h2,5-6,9-21,24,35H,1,3-4,7-8,22H2,(H,37,38)

InChI Key

ZJMHQDKLWUWPDR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)O)C(=O)O)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Synonyms

5-[(4-Cyclohexyl-benzyl)-(4-phenoxy-benzoyl)-amino]-2-hydroxy-benzoic acid

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)O)C(=O)O)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.